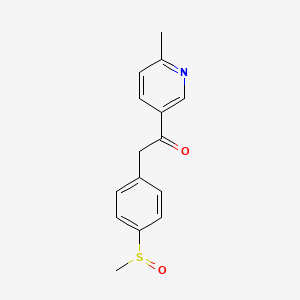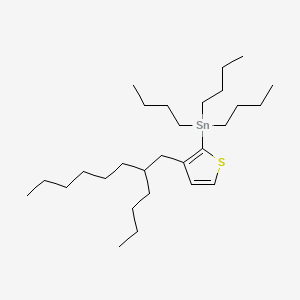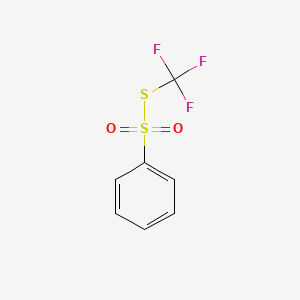
N-Acetyl Axitinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl Axitinib is a derivative of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor. Axitinib is primarily known for its ability to inhibit vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which play a crucial role in angiogenesis, tumor growth, and metastasis . This compound is designed to enhance the pharmacokinetic properties and reduce the side effects associated with Axitinib.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Axitinib involves the acetylation of Axitinib. The process typically starts with the preparation of Axitinib, followed by the introduction of an acetyl group. The acetylation reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-Acetyl Axitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent compound, Axitinib.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl Axitinib has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential to inhibit angiogenesis and tumor growth in various cancer models.
Medicine: Explored as a therapeutic agent for the treatment of advanced renal cell carcinoma and other solid tumors.
Industry: Utilized in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of Axitinib.
作用機序
N-Acetyl Axitinib exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. By blocking these receptors, the compound prevents the activation of downstream signaling pathways involved in angiogenesis and tumor growth . This inhibition leads to reduced blood vessel formation, decreased tumor growth, and metastasis.
類似化合物との比較
Sunitinib: Another tyrosine kinase inhibitor that targets VEGFRs and is used in the treatment of renal cell carcinoma.
Sorafenib: A multi-kinase inhibitor that targets VEGFRs and other kinases involved in tumor growth and angiogenesis.
Pazopanib: A tyrosine kinase inhibitor that targets VEGFRs and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of N-Acetyl Axitinib: this compound is unique due to its acetylation, which enhances its pharmacokinetic properties and reduces side effects compared to its parent compound, Axitinib. This modification allows for better bioavailability and a more favorable safety profile, making it a promising candidate for further development and clinical use.
特性
IUPAC Name |
2-[1-acetyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-6-yl]sulfanyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-16(29)28-22-15-18(31-23-9-4-3-8-20(23)24(30)25-2)11-12-19(22)21(27-28)13-10-17-7-5-6-14-26-17/h3-15H,1-2H3,(H,25,30)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCLTPPDTUVUIL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)C=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)/C=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetate (Edoxaban Impurity)](/img/structure/B8236628.png)

![2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B8236649.png)
![5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B8236661.png)

![tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate](/img/structure/B8236670.png)
![1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B8236678.png)
![(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8236696.png)
![5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine](/img/structure/B8236704.png)


![2-[(E)-2-(4-bromophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236724.png)
